

Spectroscopic Profile of O-PhenoIsulfonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	O-Phenolsulfonic acid	
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Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound with significant applications in chemical synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in drug development and material science for quality control, reaction monitoring, and structural elucidation. This technical guide provides a summary of the available spectroscopic data for O-Phenolsulfonic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of a complete, published experimental dataset for the pure ortho isomer, this guide combines reported data with expected values based on the analysis of structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **O-PhenoIsulfonic acid**.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Parameter	¹ H NMR (ppm)	¹³ C NMR (ppm)
Solvent	D ₂ O (Predicted)	Not Available
Aromatic Protons	6.9 and 7.6 (in a mixture)[1]	Not Available
Hydroxyl Proton	Variable, typically broad	Not Applicable
Aromatic Carbons	Not Available	Not Available
Carbon bearing OH	Not Applicable	Not Available
Carbon bearing SO₃H	Not Applicable	Not Available

Note: Experimental ¹³C NMR data for **O-PhenoIsulfonic acid** is not readily available in the reviewed literature. The provided ¹H NMR data is from a mixture containing **O-PhenoIsulfonic acid** and p-PhenoIsulfonic acid[1].

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Phenolic)	Stretching, H-bonded	3550 - 3200 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C=C (Aromatic)	Stretching	1600 - 1450
S=O (Sulfonic Acid)	Asymmetric & Symmetric Stretching	1350 - 1150
C-O (Phenolic)	Stretching	1260 - 1180
S-O (Sulfonic Acid)	Stretching	1080 - 1000

Note: This data is based on characteristic IR absorption frequencies for phenols and sulfonic acids, as a specific experimental spectrum for **O-Phenolsulfonic acid** was not found in the reviewed literature.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data



Parameter	Value
λmax (in Water)	~275 nm (predicted)
Molar Absorptivity (ε)	Not Available

Note: The λ max for phenol is reported to be around 275 nm[2]. The presence of the sulfonic acid group is expected to cause a slight shift in the absorption maximum.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **O-PhenoIsulfonic acid** are not widely published. The following are generalized methodologies based on standard techniques for similar aromatic compounds.

1. NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of pure O-PhenoIsulfonic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water (D₂O) is often used for water-soluble compounds like phenoIsulfonic acids.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



• Relaxation Delay: 1-5 seconds.

o Temperature: 298 K.

• 13C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

2. IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of dry O-Phenolsulfonic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Place a portion of the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

• Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Mount the KBr pellet in the sample holder and place it in the spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.



3. UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of O-PhenoIsulfonic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). The solvent should be transparent in the UV region of interest.
 - Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use the pure solvent as a reference blank.
 - Scan the sample solutions over a wavelength range of approximately 200-400 nm.
 - Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **O-PhenoIsulfonic acid**.



Sample Preparation Pure O-Phenolsulfonic Acid Dissolve in Prepare KBr Pellet Prepare Dilute Solution in UV-grade Solvent **Deuterated Solvent** or Nujol Mull Spectroscopic Analysis **NMR Spectrometer** FTIR Spectrometer **UV-Vis Spectrophotometer** (1H and 13C) Data Acquisition & Processing Acquire Interferogram Measure Absorbance Acquire FID Process to Spectrum Process to Spectrum vs. Wavelength Results Chemical Shifts (ppm) λmax (nm) Absorption Bands (cm⁻¹) Molar Absorptivity (ε) Coupling Constants (Hz)

Workflow for Spectroscopic Analysis of O-Phenolsulfonic Acid

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Caption: General workflow for the spectroscopic analysis of O-Phenolsulfonic acid.



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of O-Phenolsulfonic Acid: A
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 [https://www.benchchem.com/product/b074304#spectroscopic-data-of-o-phenolsulfonic-acid-nmr-ir-uv-vis]

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